N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine
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Overview
Description
N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine is a complex organic compound with a unique structure that includes a thiazole ring, a tosyl group, and various alkyl and sulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the tosyl group, and the attachment of the isopropoxypropyl and propylsulfonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3-isopropoxypropyl)-4-[(phenylsulfanyl)methyl]benzamide
- N-(3-isopropoxypropyl)-3-[4-(4-toluidinosulfonyl)phenyl]propanamide
Uniqueness
N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H28N2O5S3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C19H28N2O5S3/c1-5-13-28(22,23)19-21-18(17(27-19)20-11-6-12-26-14(2)3)29(24,25)16-9-7-15(4)8-10-16/h7-10,14,20H,5-6,11-13H2,1-4H3 |
InChI Key |
VEVULQDBTQDSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCCCOC(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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